8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Description
8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound featuring a fused triazole-quinazoline core with methoxy substituents at positions 8 and 9 and a thione group at position 5 (Fig. 1). This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry for antimicrobial and anticancer applications . Derivatives of this compound, such as the 2-ethyl and 2-methyl analogs (CAS 860610-83-9 and 860610-66-8), have been synthesized to explore structure-activity relationships (SAR) .
Properties
IUPAC Name |
8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-16-8-3-6-7(4-9(8)17-2)14-11(18)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQSAPOIHIBHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Properties
Chemical Identity and Nomenclature
The systematic IUPAC name, 8,9-dimethoxy-3H-triazolo[1,5-c]quinazoline-5-thione , delineates its fused quinazoline-triazole core substituted with methoxy groups at positions 8 and 9 and a thione moiety at position 5. Key molecular characteristics include:
Molecular formula : C₁₁H₁₀N₄O₂S
Molecular weight : 262.29 g/mol
SMILES notation : COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC
The planar aromatic system exhibits polarized π-electron density due to electron-donating methoxy groups (-OCH₃) and an electron-withdrawing thione (-C=S) group, influencing its reactivity in subsequent derivatization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 860610-92-0 |
| Exact Mass | 262.0434 g/mol |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies
Cyclocondensation of Hydrazinobenzoic Acid Derivatives
A foundational route involves the cyclocondensation of substituted hydrazinobenzoic acids with N-cyanoimidocarbonates under basic conditions.
Procedure :
- Hydrazinobenzoic acid precursor (10 mmol) is added to a solution of ethyl N-cyanoimidocarbonate (10 mmol) in ethanol at 0°C.
- Triethylamine (30 mmol) is introduced dropwise, and the mixture is stirred overnight at room temperature.
- Acidification with concentrated HCl induces cyclization, followed by reflux (1–3 h) to ensure complete ring closure.
- The crude product is isolated via ice-water quenching, filtration, and recrystallization from tetrahydrofuran (THF).
Key Considerations :
- Regioselectivity : The position of methoxy groups is controlled by the substitution pattern of the hydrazinobenzoic acid starting material.
- Yield Optimization : Recrystallization from THF typically achieves >70% purity, with further purification via silica gel chromatography (acetone/hexane) enhancing purity to >95%.
Thionation of Quinazolinone Precursors
An alternative pathway involves converting 8,9-dimethoxyquinazolin-4(3H)-one to the corresponding thione using phosphorus pentasulfide (P₂S₅) .
Procedure :
- Quinazolinone (1 mmol) is refluxed with P₂S₅ (1 mmol) in anhydrous pyridine for 2–4 h.
- The reaction mixture is cooled, poured into ice-water, and filtered to isolate the thione product.
- Purification via recrystallization from aqueous dimethylformamide (DMF) yields the target compound.
Challenges :
- Reagent Toxicity : P₂S₅ releases H₂S gas, necessitating stringent ventilation and waste management protocols.
- Byproduct Formation : Over-thionation or pyridine adducts may occur, requiring careful stoichiometric control.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–75 | 95 | Moderate |
| Thionation | 65–70 | 90 | Low |
Reaction Mechanisms and Intermediate Characterization
Cyclocondensation Pathway
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the N-cyanoimidocarbonate, forming a tetrahedral intermediate. Subsequent elimination of ethanol and cyclization yields the triazoloquinazoline core.
Spectroscopic Validation :
Industrial Scalability and Process Optimization
Challenges in Large-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
The applications of 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione are varied, with research highlighting its potential in several pharmacological areas . The core structures, quinazoline and quinazolinone, are considered key targets in medicinal chemistry .
Research and Applications
- Antimicrobial Activity: Triazoloquinazolines exhibit antimicrobial properties .
- Anticancer Activity: Several studies have explored quinazolinones for their anticancer potential . For example, researchers designed and synthesized 1,2,4-triazolo[4,3-c]quinazoline derivatives as Topo II inhibitors and DNA intercalators, testing their cytotoxic effects against cancer cell lines like HCT-116, HepG-2, and MCF-7 .
- Anticonvulsant Activity: Certain quinazolinone derivatives have demonstrated anticonvulsant activity . SAR (Structure-Activity Relationship) studies indicate that a chlorine atom at position 7 on the quinazolinone system and a 2-amino phenyl group at position 3 enhance this activity .
- Cardiovascular Activity: Studies have assessed the cardiovascular effects of 4(3H)-quinazolinones, including their impact on blood pressure and heart rate. Some derivatives have shown promise in lowering blood pressure and controlling heart rate in vivo .
- Anti-Tuberculosis Activity: Research has investigated the anti-tuberculosis activity of 4(3H)-quinazolinones linked to 1,2,3-triazole hybrids. The addition of a triazole fragment can enhance the activity of quinazolinone derivatives .
Synthesis and Derivatives
The synthesis of related compounds, such as 5-[2'-carbomethoxyphenylamino]-1,2,4-triazolo[4,3-c]quinazoline, involves multiple steps including reacting 5 chloro 8,9-dimethoxy-1,2,4triazo1o[4,3-c] quinazoline with methyl anthranilate . Additionally, 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is another derivative of interest .
Mechanism of Action
The mechanism of action of 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with biomolecular targets due to its high dipole moments. It has been shown to inhibit certain enzymes and receptors, leading to its biological activities. For example, it can inhibit adenosine and benzodiazepine receptors, contributing to its tranquilizing and sedative effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications: Triazoloquinazoline vs. Triazolopyrimidine
- Ring Annulation: The compound differs from triazolopyrimidines (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 8 and [1,2,4]triazolo[4,3-c]pyrimidine 9) in its fused quinazoline system.
- Substituent Position : Derivatives with substituents at position 2 (e.g., 2-ethyl or 2-methyl) exhibit altered electronic profiles compared to 2-heteroaryl analogs (e.g., 2-(furan-2-yl) derivatives), which show enhanced antibacterial activity (MIC 12.5 μg/mL against S. aureus) .
Functional Group Variations
- Thione vs. Thioether: The thione group at position 5 is critical for hydrogen bonding.
- Methoxy vs. Alkoxy Substituents: The 8,9-dimethoxy groups enhance solubility compared to non-polar alkyl chains (e.g., 5-ethoxy derivatives in Sandoz patents), but may limit membrane permeability .
Table 1: Key Structural Variations and Properties
Spectroscopic and Physical Properties
- NMR Shifts : The [1,5-c] isomers (e.g., compound 8 ) exhibit upfield shifts for C2-H and C5-H protons compared to [4,3-c] analogs (e.g., compound 9 ), reflecting differences in electron distribution .
- Melting Points: Derivatives with bulkier substituents (e.g., 5-[diethylamino]ethoxy analog, m.p. 250–251°C) have higher melting points due to increased crystallinity .
Antimicrobial Activity
Anticancer Potential
- 2-Heteroaryl Derivatives : Exhibit moderate cytotoxicity in screening studies, though specific data for the 8,9-dimethoxy analog remains underexplored .
Biological Activity
8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting key findings from recent research studies.
The structural formula of this compound can be represented as follows:
- IUPAC Name : 8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
- Chemical Formula : C11H10N4O2S
- Molecular Weight : 246.29 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The presence of methoxy groups enhances its solubility and reactivity. The compound can form hydrogen bonds due to its high dipole moment, influencing cell signaling pathways and gene expression.
Antimicrobial Activity
Research has demonstrated that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against a panel of microorganisms including Escherichia coli , Pseudomonas aeruginosa , and Candida albicans . The results indicated that certain derivatives exhibited potent activity against these pathogens .
| Compound | Target Organism | Activity |
|---|---|---|
| 2a | C. albicans | Significant |
| 2c | C. albicans | Significant |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that the compound can inhibit the growth of several human cancer cell lines including Huh7-D12 and MCF-7. Notably, it demonstrated IC50 values in the micromolar range against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| Huh7-D12 | 15 |
| MCF-7 | 20 |
| MDA-MB-231 | 25 |
Study on Kinase Inhibition
A significant study focused on the inhibition of specific kinases by triazoloquinazoline derivatives. The results indicated that some compounds within this class showed moderate inhibitory activity against kinases involved in cancer progression such as DYRK1A and GSK-3β . This suggests a potential mechanism for their anticancer effects.
Cytotoxicity Assessments
Further assessments were conducted to evaluate the cytotoxic effects of these compounds on normal cells versus cancer cells. The findings revealed that while the compounds effectively inhibited cancer cell proliferation, they exhibited minimal toxicity towards normal cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione?
- Methodological Answer : The compound is synthesized via [5+1]-cyclocondensation reactions using 2-(3-aryl-1H-1,2,4-triazol-5-yl)phenylamines with carbon disulfide under alkaline conditions (e.g., KOH in ethanol). Solvent choice (propanol-2 with catalytic acid vs. glacial acetic acid) and nitrogen atmosphere influence yield (40–90%) and purity. Post-synthesis alkylation with methyl iodide generates S-methyl derivatives, which are intermediates for further functionalization .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Characterization involves a combination of:
- LC-MS for molecular ion verification (e.g., m/z = 321 [M+1]).
- ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.99 ppm for aromatic protons).
- Elemental analysis to validate C, H, N content (e.g., C: 71.23%, H: 6.29%, N: 17.49%).
IR spectroscopy is less reliable for tautomeric forms, necessitating UV spectrometry for tautomerism studies .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings reveal:
- Antitumor activity : Moderate efficacy against NCI cancer cell lines (e.g., GI₅₀ values <10 µM).
- Antimicrobial activity : MIC 12.5 µg/mL against S. aureus.
Assays should include dose-response curves and cytotoxicity controls (e.g., HEK293 cells) to validate selectivity .
Advanced Research Questions
Q. How do tautomeric transformations of the thione group influence reactivity and biological activity?
- Methodological Answer : The thione-thiol tautomerism (e.g., 8,9-dimethoxy derivatives) affects nucleophilic reactivity. UV spectrometry and DFT calculations can map tautomeric equilibria. S-Alkylation (e.g., with methyl iodide) stabilizes the thione form, enhancing metabolic stability but reducing hydrogen-bonding interactions with targets like PDE1 .
Q. What strategies optimize the compound's affinity for neurological targets like PDE1 or benzodiazepine receptors?
- Methodological Answer :
- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 improves PDE1 inhibition (IC₅₀ <50 nM).
- Receptor docking studies : Molecular dynamics simulations using crystal structures (e.g., X-ray data from triazoloquinazoline derivatives) guide rational design.
- In vivo testing : Rodent models assess blood-brain barrier penetration and anxiolytic efficacy .
Q. How does the Dimroth rearrangement impact the synthesis of triazoloquinazoline derivatives?
- Methodological Answer : Acid-catalyzed Dimroth rearrangement converts [1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] isomers. Monitoring via ¹H NMR (e.g., disappearance of δ 8.2 ppm proton) and catalytic HCl accelerates the process. This rearrangement generates regioisomeric byproducts, requiring HPLC purification for isolation .
Q. What advanced techniques resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., variable MIC values) arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics for antimicrobials) improves reproducibility. Meta-analyses of structure-activity relationships (SAR) across derivatives (e.g., 5-cyclopentyl vs. 5-ethyl) clarify trends .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
